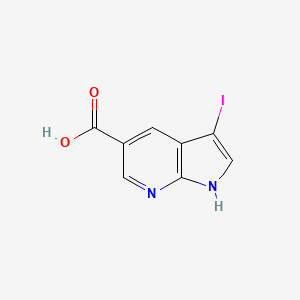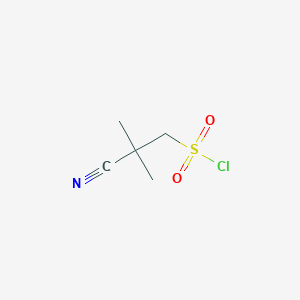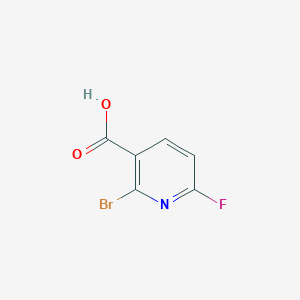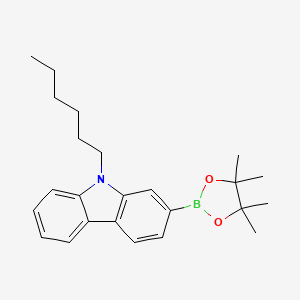
3-碘-7-氮杂吲哚-5-羧酸
描述
3-Iodo-7-azaindole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-7-azaindole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-7-azaindole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
金属催化的交叉偶联反应
氮杂吲哚,包括3-碘-7-氮杂吲哚-5-羧酸,可以通过多种方法获得,包括那些涉及金属催化的反应 . 这种重要的核心结构因其具有挑战性的合成方法和相关的生物活性而吸引了科学界的关注 . 例如,2-氨基-3-碘-5-硝基吡啶与TMSA在THF/二甲基乙酰胺(DMA)混合物中的Sonogashira反应,然后在微波辐射下使用催化剂CuI进行环化,生成氮杂吲哚结构 .
氮杂吲哚衍生物的合成
3-碘-7-氮杂吲哚-5-羧酸用作合成氮杂吲哚衍生物的反应物 . 这些衍生物在生物过程调节、药物化学和药物研发项目中被认为是优选的结构 .
激酶抑制剂的设计
氮杂吲哚骨架,包括3-碘-7-氮杂吲哚-5-羧酸,被用于激酶抑制剂的设计 . 当该核心结构被适当官能化时,它可以具有广泛的药物应用 .
三唑的制备
3-碘-7-氮杂吲哚-5-羧酸用作通过区域选择性杂环化反应制备三唑的反应物 . 三唑是一类在药物化学中具有多种应用的化合物。
氮杂吲哚基羧基-内-托潘酰胺的合成
该化合物也用作合成氮杂吲哚基羧基-内-托潘酰胺的反应物 . 这是一个可能在药物化学中具有潜在应用的特定衍生物。
新型的顶体酶抑制剂
3-碘-7-氮杂吲哚-5-羧酸用作合成新型顶体酶抑制剂的反应物 . 顶体酶抑制剂在生殖医学领域具有潜在的应用价值。
作用机制
Target of Action
Azaindole derivatives have been used as kinase inhibitors in drug discovery .
Mode of Action
Azaindole derivatives have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Kinase inhibitors, which include azaindole derivatives, can affect a wide range of pathways, including signal transduction pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Kinase inhibitors, which include azaindole derivatives, can lead to changes in cell signaling and other cellular processes .
Action Environment
It is noted that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
生化分析
Biochemical Properties
3-Iodo-7-azaindole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acrosin inhibitors and other proteases. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial in regulating biochemical pathways. Additionally, 3-Iodo-7-azaindole-5-carboxylic acid may interact with proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 3-Iodo-7-azaindole-5-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Iodo-7-azaindole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, 3-Iodo-7-azaindole-5-carboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-7-azaindole-5-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 3-Iodo-7-azaindole-5-carboxylic acid remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Iodo-7-azaindole-5-carboxylic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-Iodo-7-azaindole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the overall impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Iodo-7-azaindole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The distribution of 3-Iodo-7-azaindole-5-carboxylic acid can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-Iodo-7-azaindole-5-carboxylic acid is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-Iodo-7-azaindole-5-carboxylic acid can affect its interactions with biomolecules and its overall function within the cell .
属性
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQBSSMJOSBURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221002 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-80-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)


![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)


![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)


![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)
